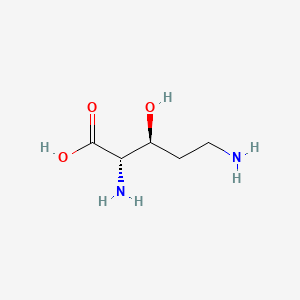

3-Hydroxyornithine

Description

Significance of Non-Proteinogenic Amino Acids in Biological Systems

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.orgquora.com Despite this, they are integral to a vast array of biological processes. frontiersin.orgnih.gov Found in bacteria, fungi, and plants, these compounds can act as secondary metabolites or be incorporated into larger bioactive molecules like non-ribosomal peptides. nih.gov

NPAAs serve a multitude of functions, acting as metabolic intermediates, participating in post-translational modifications of proteins, and fulfilling physiological roles as components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org For instance, some NPAAs are crucial for cellular bioenergetics, while others, like homoserine and ornithine, are key intermediates in primary metabolic pathways. mdpi.com Their diverse roles extend to enhancing the efficacy of bioactive molecules, with some demonstrating potential as pharmaceuticals and agrochemicals. frontiersin.orgnih.gov The study of NPAAs is a burgeoning field, promising to broaden the capabilities of synthetic biology and provide alternatives to traditional chemical synthesis for creating novel, functional molecules. frontiersin.orgnih.gov

Overview of 3-Hydroxyornithine as a Key Intermediate in Specialized Metabolism

Among the numerous NPAAs, this compound stands out as a critical intermediate in the biosynthesis of a variety of natural products. researchgate.net It is a derivative of the amino acid L-ornithine, substituted at the third position with a hydroxy group. nih.gov This modification is a key step in the production of important compounds such as siderophores, which are iron-chelating agents essential for the survival of many microorganisms, and certain antibiotics. researchgate.netmdpi.commdpi.com For example, this compound is a known precursor to the β-lactamase inhibitor clavulanic acid and the anticancer agent acivicin. researchgate.net Its role as a building block in these specialized metabolic pathways underscores its importance in microbial biochemistry and natural product synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64818-17-3 |

|---|---|

Molecular Formula |

C5H12N2O3 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2S,3S)-2,5-diamino-3-hydroxypentanoic acid |

InChI |

InChI=1S/C5H12N2O3/c6-2-1-3(8)4(7)5(9)10/h3-4,8H,1-2,6-7H2,(H,9,10)/t3-,4-/m0/s1 |

InChI Key |

UHPDQDWXMXBLRX-IMJSIDKUSA-N |

SMILES |

C(CN)C(C(C(=O)O)N)O |

Isomeric SMILES |

C(CN)[C@@H]([C@@H](C(=O)O)N)O |

Canonical SMILES |

C(CN)C(C(C(=O)O)N)O |

Synonyms |

3-hydroxyornithine 3-hydroxyornithine, (DL-threo)-isomer beta-hydroxyornithine |

Origin of Product |

United States |

Chemical and Physical Properties of 3 Hydroxyornithine

3-Hydroxyornithine, also known as beta-Hydroxyornithine, possesses a unique chemical structure that facilitates its role in various biosynthetic pathways. Its properties are summarized in the interactive data table below.

| Property | Value | Source |

| Molecular Formula | C5H12N2O3 | nih.gov |

| Molecular Weight | 148.16 g/mol | nih.gov |

| IUPAC Name | (2S,3S)-2,5-diamino-3-hydroxypentanoic acid | nih.gov |

| Synonyms | This compound, beta-Hydroxyornithine, (3S)-3-hydroxy-L-ornithine | nih.gov |

| CAS Number | 64818-17-3 | nih.gov |

Biosynthetic Pathways and Enzymology of 3 Hydroxyornithine

Enzymatic Hydroxylation of Ornithine Precursors

L-Arginine 3-Hydroxylation and Subsequent Transformations to (2S,3S)-3-Hydroxyornithine

A key pathway for the formation of (2S,3S)-3-hydroxyornithine involves a multi-step enzymatic cascade that begins with L-arginine. researchgate.netnih.govresearcher.life The initial and committing step is the stereospecific hydroxylation of L-arginine at the C3 position, a reaction catalyzed by L-arginine 3-hydroxylase. researchgate.netresearchgate.net This enzyme, exemplified by VioC in the viomycin (B1663724) biosynthetic pathway, is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase that selectively produces (2S,3S)-3-hydroxyarginine. nih.govebi.ac.uk

Following this hydroxylation, the resulting (2S,3S)-3-hydroxyarginine is converted to (2S,3S)-3-hydroxyornithine by the action of an arginase. researchgate.netnih.govresearchgate.net This enzymatic step effectively removes the guanidino group from the hydroxyarginine molecule. Nuclear magnetic resonance and chiral high-performance liquid chromatography analyses have confirmed the absolute configuration of the resulting product as (2S,3S)-3-hydroxyornithine. researchgate.netnih.gov Subsequently, this hydroxyornithine can be further transformed, for instance, into trans-3-hydroxy-L-proline by ornithine cyclodeaminase. researchgate.netnih.govresearchgate.netresearcher.life While this multi-enzyme cascade has been successfully demonstrated, challenges such as long reaction times and low activity of certain enzymes may currently limit its industrial application. researchgate.netresearchgate.net

N5-Hydroxylation of L-Ornithine by Flavin-Dependent Monooxygenases (e.g., SidA, PvdA, VbsO, CchB, IucD)

The N5-hydroxylation of L-ornithine is a crucial initial step in the biosynthesis of many hydroxamate-containing siderophores, which are iron-chelating molecules produced by various microorganisms. uniprot.orgasm.orgrsc.orgacs.org This reaction is catalyzed by a class of enzymes known as flavin-dependent monooxygenases. asm.orgrsc.orgacs.orgresearchgate.net These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor and typically consume NADPH and molecular oxygen to hydroxylate the terminal amino group of L-ornithine, forming N5-hydroxyornithine. asm.orgrsc.org

Several well-characterized examples of these ornithine N5-hydroxylases include:

SidA from Aspergillus fumigatus, which is essential for the biosynthesis of the siderophores fusarinine (B1175079) C and triacetylfusarinine C. uniprot.orgnih.gov

PvdA from Pseudomonas aeruginosa, involved in the production of the siderophore pyoverdine. asm.orgnih.govasm.org

VbsO from Rhizobium sp., which initiates the biosynthesis of the siderophore vicibactin. acs.org

CchB from Streptomyces coelicolor, responsible for the first step in coelichelin (B1225944) biosynthesis. rsc.orgresearchgate.net

While IucD from Escherichia coli is an L-lysine N6-hydroxylase, it serves as a well-studied homologue for understanding the mechanism of these N-hydroxylating monooxygenases. asm.orgacs.orguni-marburg.de

The ornithine N5-hydroxylases exhibit a high degree of specificity for their substrate, L-ornithine. For instance, PvdA is specific for the L-isomer of ornithine, as D-ornithine does not stimulate NADPH oxidation and is not hydroxylated. acs.orgnih.gov Similarly, VbsO only converts L-ornithine, with the D-form showing no activity. acs.orgnih.gov

The kinetic parameters of these enzymes have been determined, revealing differences in their catalytic efficiencies. VbsO, for example, displays a significantly higher catalytic efficiency (kcat/Km) compared to PvdA and CchB. acs.org While these enzymes are highly specific for L-ornithine, some can be influenced by other molecules. L-lysine, for instance, acts as a nonsubstrate effector for PvdA and VbsO, stimulating NADPH oxidation but leading to the production of hydrogen peroxide instead of a hydroxylated product, a phenomenon known as uncoupling. asm.orgnih.govasm.orgnih.gov Other compounds like L-2,4-diaminobutyrate and 5-aminopentanoic acid act as competitive inhibitors of PvdA. asm.orgasm.org

| Enzyme | Organism | Substrate | Apparent KM (mM) | Apparent Vmax (μmol min-1 mg-1) | Catalytic Efficiency (kcat/Km) (min-1 mM-1) |

|---|---|---|---|---|---|

| PvdA | Pseudomonas aeruginosa | L-Ornithine | 0.58 | 1.34 | 44.52 |

| VbsO | Rhizobium sp. | L-Ornithine | 0.33 | - | 354.10 |

| CchB | Streptomyces coelicolor | L-Ornithine | 3.6 | - | 4.83 |

The catalytic cycle of flavin-dependent N-hydroxylating monooxygenases is a multi-step process. nih.govvt.edu It begins with the binding of NADPH and the reduction of the enzyme-bound FAD to FADred. nih.govvt.edu This reduced flavin then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate (FADOOH), which is the key hydroxylating species. nih.govnih.govvt.eduacs.orgresearchgate.net The stabilization of this reactive intermediate is crucial to prevent its unproductive breakdown into FAD and hydrogen peroxide (uncoupling). nih.govd-nb.info

The binding of the substrate, L-ornithine, is thought to occur after the formation of the FADOOH intermediate. nih.gov The hydroxylation reaction itself is proposed to proceed via a homolytic cleavage of the O-O bond in the C4a-hydroperoxyflavin, generating a hydroxyl radical that then attacks the N5 atom of ornithine. acs.org This results in the formation of N5-hydroxyornithine and a C4a-hydroxyflavin intermediate, which subsequently dehydrates to regenerate the oxidized FAD, completing the catalytic cycle. nih.govacs.org The presence of NADP+ is important for stabilizing the C4a-hydroperoxyflavin intermediate. nih.govvt.edu

The crystal structures of several ornithine N5-hydroxylases, including SidA and PvdA, have provided valuable insights into the structural basis of their substrate specificity and catalytic mechanism. nih.govvt.eduosti.govnih.govresearchgate.net These enzymes are typically composed of three domains: an FAD-binding domain, an NADPH-binding domain, and a smaller substrate-binding domain, with the active site located at the interface of these three domains. nih.govresearchgate.netmdpi.com

The binding pocket for ornithine is highly conserved among these enzymes. nih.gov In SidA, specific residues such as Lys107, Asn293, Asn323, and Ser469 are involved in contacting the ornithine substrate. nih.gov The ionic interaction between the ε-amino group of Lys107 and the carboxylate group of ornithine is particularly critical for catalysis. nih.gov The specificity for L-ornithine over other potential substrates like L-lysine is attributed to the precise positioning of the substrate in the active site, which is necessary for efficient hydroxylation and to prevent uncoupling. nih.govd-nb.info Structural studies have shown that an optimal orientation of the substrate's amino group is required to facilitate the reaction with the C4a-hydroperoxyflavin intermediate. nih.govd-nb.info

Mechanistic Insights into Flavin-Dependent N-Hydroxylation

Modifications of 3-Hydroxyornithine and its Derivatives

Once formed, this compound and its N5-hydroxylated counterpart can undergo further enzymatic modifications to generate a variety of bioactive molecules. In the biosynthesis of the siderophore vicibactin, for example, N5-hydroxy-L-ornithine is acylated by the enzyme VbsA, which transfers an (R)-3-hydroxybutyryl group from its CoA thioester to the N5-hydroxy group. acs.orgnih.gov The resulting N5-((R)-3-hydroxybutyryl)-N5-hydroxy-L-ornithine can then be epimerized at the C2 position by the PLP-dependent enzyme VbsL. acs.orgnih.gov

N-Acylations of N5-Hydroxyornithine

The N5-hydroxyornithine intermediate undergoes various acylation reactions, where different acyl groups are transferred to the N5-amino group. These reactions are catalyzed by specific acyltransferases, leading to a variety of acylated derivatives that are precursors for different siderophores.

Transfer of Anhydromevalonyl by Transacylases (e.g., SidF)

In the biosynthesis of extracellular siderophores like fusarinine C (FsC) and triacetylfusarinine C (TAFC) in fungi such as Aspergillus fumigatus, the transacylase SidF plays a pivotal role. proteopedia.orgfrontiersin.orgnih.gov SidF catalyzes the transfer of an anhydromevalonyl group from anhydromevalonyl-CoA to the N5-position of N5-hydroxyornithine. proteopedia.orgportlandpress.comphytojournal.com This reaction is a branching point that directs the biosynthetic pathway towards the production of fusarinine-type siderophores. frontiersin.orgportlandpress.com The anhydromevalonyl-CoA itself is synthesized from mevalonate (B85504) through the action of SidI (mevalonyl-CoA ligase) and SidH (mevalonyl-CoA hydratase). proteopedia.orgportlandpress.comasm.org The resulting product, N5-anhydromevalonyl-N5-hydroxyornithine, is then used by non-ribosomal peptide synthetases (NRPSs) like SidD for the assembly of FsC. proteopedia.orgnih.gov

Interestingly, recent studies have revealed that SidF from A. fumigatus can also utilize acetyl-CoA as a donor, a function previously attributed solely to SidL. researchgate.net This suggests a broader substrate specificity for SidF than initially understood. The localization of SidF, along with SidH and SidI, to peroxisomes indicates that this part of the siderophore biosynthesis pathway is compartmentalized within the cell. portlandpress.comresearchgate.netnih.gov

| Enzyme | Organism | Substrates | Product | Siderophore Pathway |

| SidF | Aspergillus fumigatus | N5-hydroxyornithine, anhydromevalonyl-CoA | N5-anhydromevalonyl-N5-hydroxyornithine | Fusarinine C, Triacetylfusarinine C |

Acetylation by Acetyltransferases (e.g., SidL, PvdYII)

The acetylation of N5-hydroxyornithine is a crucial step in the biosynthesis of intracellular siderophores like ferricrocin (FC) and hydroxyferricrocin (HFC) in fungi, and in the production of certain pyoverdines in bacteria. frontiersin.orgnih.gov

In Aspergillus fumigatus, the GCN5-related N-acetyltransferase (GNAT) SidL is responsible for the acetylation of N5-hydroxyornithine to form N5-acetyl-N5-hydroxyornithine. nih.govfrontiersin.org This reaction is essential for the biosynthesis of FC, particularly under iron-replete conditions. nih.gov SidL is constitutively expressed and localizes to the cytosol. researchgate.net However, the production of FC in a sidL deletion mutant under iron-starvation conditions suggests the presence of a second, iron-repressed N5-hydroxyornithine acetyltransferase. nih.govnih.govfrontiersin.org

In the bacterium Pseudomonas aeruginosa, the PvdYII enzyme, an acetyltransferase, is involved in the synthesis of type II pyoverdine. nih.govasm.org It is hypothesized that PvdYII catalyzes the acetylation of N-hydroxyornithine, which is a necessary step for the subsequent cyclization of the hydroxamate group. nih.govd-nb.info The pvdYII gene is found only in strains producing type II pyoverdine. nih.gov

| Enzyme | Organism | Substrates | Product | Siderophore Pathway |

| SidL | Aspergillus fumigatus | N5-hydroxyornithine, Acetyl-CoA | N5-acetyl-N5-hydroxyornithine | Ferricrocin, Hydroxyferricrocin |

| PvdYII | Pseudomonas aeruginosa | N-hydroxyornithine, Acetyl-CoA | N-acetyl-N-hydroxyornithine | Type II Pyoverdine |

Transfer of (R)-3-Hydroxybutyryl by Acyltransferases (e.g., VbsA)

In the biosynthesis of the cyclic trihydroxamate siderophore vicibactin in the bacterium Rhizobium sp., the acyltransferase VbsA catalyzes the transfer of an (R)-3-hydroxybutyryl group. acs.orgnih.govresearchgate.net VbsA transfers this group from (R)-3-hydroxybutyryl-CoA to N5-hydroxyornithine, yielding N5-((R)-3-hydroxybutyryl)-N5-hydroxy-L-ornithine. acs.orgnih.govacs.org This acylated ornithine derivative is a key monomeric unit for the assembly of the vicibactin scaffold. VbsA demonstrates selectivity for N5-hydroxyornithine over ornithine itself, ensuring the correct assembly of the hydroxamate functionality. amazonaws.com

| Enzyme | Organism | Substrates | Product | Siderophore Pathway |

| VbsA | Rhizobium sp. | N5-hydroxyornithine, (R)-3-hydroxybutyryl-CoA | N5-((R)-3-hydroxybutyryl)-N5-hydroxy-L-ornithine | Vicibactin |

Formylation of N5-Hydroxyornithine by Transformylases (e.g., PvdF)

The formylation of N5-hydroxyornithine is a key step in the biosynthesis of pyoverdine siderophores in bacteria like Pseudomonas aeruginosa. microbialcell.commdpi.comnih.gov The enzyme responsible for this reaction is the hydroxyornithine transformylase PvdF. mdpi.comnih.govresearchgate.net PvdF utilizes N10-formyltetrahydrofolate (fTHF) as the formyl donor to convert L-N5-hydroxyornithine to L-N5-formyl-N5-hydroxyornithine (fOHOrn). mdpi.comnih.govrcsb.org This fOHOrn is then incorporated into the growing pyoverdine peptide chain by non-ribosomal peptide synthetases. mdpi.com The PvdF enzyme is essential for pyoverdine synthesis, and its absence leads to a failure in producing the siderophore. mdpi.comresearchgate.net Structural studies have revealed that PvdF belongs to the formyltransferase fold family of enzymes that are dependent on N10-formyltetrahydrofolate. nih.govrcsb.org There is also evidence suggesting that PvdF interacts with PvdA, the enzyme that synthesizes N5-hydroxyornithine, likely forming a complex to increase the efficiency of fOHOrn production. mdpi.combiorxiv.org

| Enzyme | Organism | Substrates | Product | Siderophore Pathway |

| PvdF | Pseudomonas aeruginosa | N5-hydroxyornithine, N10-formyltetrahydrofolate | N5-formyl-N5-hydroxyornithine | Pyoverdine |

Stereochemical Inversion by PLP-Dependent Epimerases (e.g., VbsL)

In some siderophore biosynthetic pathways, a change in the stereochemistry of the ornithine-derived monomer is required. In the vicibactin pathway in Rhizobium sp., the ornithine residue within the final siderophore has a D-configuration, while the initial precursor is L-ornithine. nih.gov This stereochemical inversion from the L- to the D-configuration is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent epimerase, VbsL. acs.orgnih.govresearchgate.net VbsL acts on N5-((R)-3-hydroxybutyryl)-N5-hydroxy-L-ornithine, the product of the VbsA-catalyzed reaction, to produce its D-enantiomer. acs.orgnih.govcapes.gov.br This D-isomer is then activated by the non-ribosomal peptide synthetase VbsS for subsequent cyclotrimerization into the vicibactin scaffold. acs.orgnih.govresearchgate.net The mechanism of VbsL involves the formation of a Schiff base between the Cα-amino group of the substrate and the PLP cofactor, which facilitates the deprotonation and reprotonation at the α-carbon, leading to epimerization. nih.gov

| Enzyme | Organism | Substrate | Product | Siderophore Pathway |

| VbsL | Rhizobium sp. | N5-((R)-3-hydroxybutyryl)-N5-hydroxy-L-ornithine | N5-((R)-3-hydroxybutyryl)-N5-hydroxy-D-ornithine | Vicibactin |

Genetic Regulation of this compound Biosynthetic Enzymes

The expression of genes encoding the enzymes involved in this compound biosynthesis and its subsequent modifications is tightly regulated, primarily in response to iron availability.

In Aspergillus fumigatus, the expression of several genes in the siderophore biosynthetic pathway, including sidF, is induced by iron limitation. researchgate.netmicrobiologyresearch.org This regulation is mediated by the GATA-type transcription factor SreA, which represses the expression of these genes under iron-replete conditions. nih.gov In contrast, the gene sidL, which is also involved in siderophore biosynthesis, is constitutively expressed and its regulation appears to be largely independent of iron levels and SreA. nih.govjmb.or.krresearchgate.net This differential regulation reflects the distinct roles of the siderophores they help produce, with SidF-dependent siderophores being crucial for iron acquisition from the environment, while SidL-dependent ferricrocin is important for intracellular iron storage and distribution. nih.govnih.gov

In Pseudomonas aeruginosa, the expression of pvdYII is repressed by the presence of iron. nih.govasm.org Furthermore, its expression is upregulated in the presence of type II pyoverdine, suggesting a positive feedback loop in the regulation of its own synthesis. nih.gov Similarly, the genes for pyoverdine synthesis, including pvdF, are co-expressed when the biosynthetic pathway is activated under iron-limiting conditions. biorxiv.org

In Legionella pneumophila, the expression of sidF has been observed to be downregulated during the later stages of replication within the host amoeba Acanthamoeba castellanii. nih.gov This suggests a complex regulatory network that adapts to the different stages of the infection cycle.

Role of 3 Hydroxyornithine in the Biosynthesis of Natural Products

Precursor for Siderophore Formation

Siderophores are high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. mdpi.com this compound and its derivatives are fundamental building blocks for many hydroxamate-type siderophores.

Vicibactin: In Rhizobium leguminosarum, the biosynthesis of the cyclic trihydroxamate siderophore vicibactin begins with the N⁵-hydroxylation of L-ornithine by the flavoprotein VbsO. acs.orgnih.gov The resulting N⁵-hydroxyornithine is then further modified in subsequent enzymatic steps. acs.orgnih.gov

Fusarinine (B1175079) C and Triacetylfusarinine C (TAFC): In Aspergillus fumigatus, N⁵-hydroxyornithine is a common precursor for both the extracellular siderophores fusarinine C (FsC) and TAFC. frontiersin.orgportlandpress.com The transacylase SidF transfers an anhydromevalonyl group to N⁵-hydroxyornithine for the synthesis of these siderophores. portlandpress.com

Ferricrocin: Also in Aspergillus fumigatus, the intracellular siderophore ferricrocin is synthesized from N⁵-hydroxyornithine. mdpi.comjmb.or.kr The enzyme SidL is involved in the acetylation of N⁵-hydroxyornithine to form N⁵-acetyl-N⁵-hydroxyornithine, a key component of ferricrocin. jmb.or.kr

Coelichelin (B1225944): In Streptomyces coelicolor, the siderophore coelichelin incorporates N⁵-hydroxyornithine and N⁵-hydroxyformylornithine, which are critical for iron binding. rsc.org

Albachelin: The siderophore albachelin from Amycolatopsis alba is a linear peptide containing derivatives of ornithine, including N-α-acetyl-N-δ-hydroxy-N-δ-formylornithine and N-α-methyl-N-δ-hydroxyornithine. mdpi.com

Ornibactins in Bacteria

Intermediate in Antibiotic Biosynthesis

The term antibiotic refers to a substance that can kill or inhibit the growth of bacteria. gardp.org The discovery of penicillin by Alexander Fleming in 1928 marked a revolution in medicine. reactgroup.org this compound plays a role as an intermediate in the biosynthesis of some of these vital compounds.

Acivicin: Research has shown that ornithine and N-delta-hydroxyornithine are incorporated into the antibiotic acivicin. acs.org

Kutznerides: The kutzneride family of antifungal antibiotics contains the non-proteinogenic amino acid piperazate, which is derived from N⁵-hydroxy-ornithine. nih.gov

Clavulanic Acid: this compound is a recognized precursor for the β-lactamase inhibitor clavulanic acid. researchgate.net

Presence in Microbial Organisms

Research has identified this compound primarily in bacteria, where its role ranges from a component of the cell wall to a precursor for potent antibiotics.

While many bacteria, including species of Rhizobium and Pseudomonas aeruginosa, utilize N⁵-hydroxyornithine for the synthesis of iron-chelating siderophores like vicibactin and pyoverdine respectively, the occurrence of this compound is not reported in these organisms. karger.compsu.eduacs.orgasm.orgnih.gov

However, this compound has been definitively identified in other bacterial genera:

Streptomyces : In the bacterium Streptomyces clavuligerus, this compound is a crucial intermediate in the biosynthetic pathway of clavulanic acid, a powerful β-lactamase inhibitor. nih.gov Specifically, the (2S,3R)-threo stereoisomer of a protected this compound is a precursor to proclavaminic acid, a key monocyclic β-lactam intermediate that is later converted to clavulanic acid. rsc.orglookchem.comrsc.org Although this compound itself was shown not to be directly taken up by the organism in some studies, its role as an enzyme-bound intermediate is established. science.govscience.gov

Corynebacterium : A specific stereoisomer, threo-β-hydroxyornithine, has been isolated and identified as a natural component of the cell wall peptidoglycan in Corynebacterium species Co 112. nih.gov It is found within the interpeptide bridge, where it replaces ornithine, a component found in the similar peptidoglycan structure of Microbacterium liquefaciens. nih.gov The specific linkage of the amino acid suggests it is present as the D-isomer. nih.gov

In fungi, particularly in species like Aspergillus fumigatus, the biosynthesis of siderophores for iron acquisition is a well-documented process. jmb.or.krasm.orgnih.govresearchgate.net However, this pathway extensively uses N⁵-hydroxy-L-ornithine, which is acylated to form the hydroxamate groups essential for iron chelation. asm.orgnih.govmdpi.com Current scientific literature does not provide evidence for the natural occurrence or biosynthetic role of this compound in fungal species.

Bacterial Species (e.g., Rhizobium, Pseudomonas aeruginosa, Streptomyces)

Occurrence in Plant Genera (e.g., Vicia species)

Studies on the distribution of unusual amino acids in the plant kingdom, particularly within the seeds of the Vicia (vetch) genus, have identified various ninhydrin-positive compounds. capes.gov.brportlandpress.comresearchgate.net Notably, research has identified γ-hydroxyornithine (4-hydroxyornithine) as a novel natural amino acid in two Vicia species. portlandpress.comnih.govdntb.gov.uaportlandpress.com It is important to distinguish this from this compound. To date, there is no substantive evidence reporting the natural occurrence of this compound in Vicia or other plant genera.

Stereoisomeric Forms and Their Biological Significance

This compound possesses two chiral centers at carbons C2 (α-carbon) and C3 (β-carbon), which means it can exist as four distinct stereoisomers. These are typically grouped into two pairs of enantiomers: the erythro pair and the threo pair.

The biological significance of this compound is strictly linked to its specific stereochemistry, with different isomers being found in different organisms and contexts.

threo-Isomers :

D-threo-β-hydroxyornithine : This isomer is found in the peptidoglycan of Corynebacterium species Co 112, where it functions as a structural component of the cell wall's interpeptide bridge. nih.gov

(2S, 3R)-threo-3-hydroxyornithine : This isomer is a key biosynthetic precursor to proclavaminic acid in Streptomyces clavuligerus. rsc.orglookchem.com Proclavaminic acid, which has the (2S,3R) configuration, is subsequently converted into the β-lactamase inhibitor clavulanic acid. nih.govrsc.orgrsc.org The synthesis and resolution of threo-3-hydroxyornithine derivatives have been crucial for studying this pathway. lookchem.comrsc.org

erythro-Isomers : While synthetic routes to erythro-3-hydroxyornithine have been developed, its natural occurrence has not been as clearly documented as the threo form. rsc.org In studies on clavulanic acid biosynthesis, the synthesized erythro analogue of proclavaminic acid was found to be biologically inactive, highlighting the high stereospecificity of the enzymatic pathways. rsc.org

The precise stereochemistry of this compound is therefore critical for its biological function, determining whether it can be integrated into a polymer like peptidoglycan or serve as a substrate for enzymes in a metabolic pathway. rsc.orgnih.gov

Data Tables

Table 1: Documented Natural Occurrence of this compound

| Organism/Group | Species Example | Finding | Stereoisomer | Biological Role |

| Bacteria | Corynebacterium sp. Co 112 | Constituent of peptidoglycan | D-threo-β-hydroxyornithine | Structural component of the cell wall. nih.gov |

| Bacteria | Streptomyces clavuligerus | Biosynthetic precursor | (2S, 3R)-threo-3-hydroxyornithine | Intermediate in the biosynthesis of clavulanic acid. rsc.orglookchem.com |

Table 2: Stereoisomers of this compound and Their Significance

| Stereoisomer Name | Configuration | Biological Context | Significance |

| D-threo-β-hydroxyornithine | D-amino acid at C2, threo relative stereochemistry | Found in Corynebacterium sp. Co 112. nih.gov | A structural component of bacterial peptidoglycan. nih.gov |

| (2S, 3R)-threo-3-hydroxyornithine | L-amino acid at C2, (3R)-hydroxyl group | Precursor in Streptomyces clavuligerus. rsc.orglookchem.com | Precursor for proclavaminic acid and ultimately clavulanic acid. nih.govrsc.org |

| erythro-3-hydroxyornithine | erythro relative stereochemistry | Synthesized for research purposes. rsc.org | Inactive as a precursor for clavaminic acid, demonstrating enzyme stereospecificity. rsc.org |

| (2S, 3S)-3-hydroxyornithine | L-amino acid at C2, (3S)-hydroxyl group | Intermediate in enzymatic synthesis studies. researchgate.netnih.gov | Used in biocatalytic cascades to produce other compounds like trans-3-hydroxy-L-proline. researchgate.netnih.gov |

Future Research Directions and Challenges

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of 3-hydroxyornithine is frequently the initial step in the production of complex secondary metabolites, particularly hydroxamate-containing siderophores, which are iron-chelating molecules crucial for microbial survival. Research continues to uncover diverse enzymatic strategies for its synthesis and modification.

The foundational step is typically the hydroxylation of L-ornithine. This reaction is catalyzed by a family of flavin-dependent L-ornithine N-monooxygenases (NMOs). Examples include SidA in Aspergillus fumigatus, PvdA in Pseudomonas aeruginosa, and VbsO in Rhizobium etli, which hydroxylate the δ-amino group of L-ornithine to produce N⁵-hydroxy-L-ornithine. researcher.liferesearchgate.netnih.gov In the biosynthesis of the siderophore albachelin by Amycolatopsis alba, a similar enzyme, albachelin monooxygenase (AMO), performs this initial hydroxylation. researchgate.net Likewise, the biosynthesis of coelichelin (B1225944) in Streptomyces coelicolor and kutznerine in Kutzneria sp. 744 begins with ornithine hydroxylation by the enzymes CchB and KtzI, respectively. nih.govresearchgate.net

Following hydroxylation, the N⁵-hydroxyornithine intermediate is often modified by acyltransferases, which attach various acyl groups to the newly installed hydroxylamine. In the vicibactin pathway of Rhizobium, the enzyme VbsA transfers an (R)-3-hydroxybutyryl group from its CoA thioester to N⁵-hydroxyornithine. nih.govwikipedia.org In fungal siderophore pathways, different acyltransferases are employed. For instance, SidF in Aspergillus fumigatus transfers an anhydromevalonyl group to N⁵-hydroxyornithine for the synthesis of fusarinine-type siderophores. nih.gov The related enzyme SidL is responsible for acetylating N⁵-hydroxyornithine to produce precursors for ferricrocin. mdpi.com In the biosynthesis of ferrichrome A in Omphalotus olearius, the acyltransferase Ato1 is believed to be involved in transferring a methylglutaconyl residue. oup.com These pathways are often encoded in discrete biosynthetic gene clusters (BGCs), and genome mining continues to reveal novel clusters and enzymatic combinations. researchgate.netetsu.edunih.gov

Table 1: Novel Biosynthetic Enzymes for this compound Derivatives

| Enzyme Name | Organism | Enzyme Class | Function in Pathway | Reference |

|---|---|---|---|---|

| VbsO | Rhizobium etli | L-ornithine N⁵-hydroxylase | Catalyzes the initial N⁵-hydroxylation of L-ornithine in vicibactin biosynthesis. | nih.govwikipedia.org |

| VbsA | Rhizobium etli | Acyltransferase | Transfers an (R)-3-hydroxybutyryl group to N⁵-hydroxyornithine. | nih.govwikipedia.org |

| SidA | Aspergillus fumigatus | L-ornithine N⁵-monooxygenase | Initiates siderophore biosynthesis (e.g., fusarinine (B1175079) C, ferricrocin) by hydroxylating L-ornithine. | researchgate.netmdpi.comuniprot.org |

| SidF | Aspergillus fumigatus | GCN5-related N-acetyltransferase (GNAT) | Transfers an anhydromevalonyl group to N⁵-hydroxyornithine for fusarinine C synthesis. | nih.gov |

| SidL | Aspergillus fumigatus, Beauveria bassiana | N⁵-hydroxyornithine acetylase | Catalyzes the acetylation of N⁵-hydroxyornithine for ferricrocin biosynthesis. | mdpi.comuniprot.org |

| AbmB | Streptomyces sp. ATCC 700974 | Flavin-dependent monooxygenase | Catalyzes N⁵-hydroxylation of L-ornithine in albomycin (B224201) (a ferrichrome-type sideromycin) biosynthesis. | biorxiv.org |

| CchB | Streptomyces coelicolor | L-ornithine N⁵-monooxygenase | Performs hydroxylation of the δ-amino group of L-ornithine in coelichelin biosynthesis. | nih.gov |

Engineering of Microorganisms for Enhanced Production of this compound Derivatives

The elucidation of biosynthetic pathways for this compound derivatives has paved the way for metabolic engineering strategies aimed at enhancing their production. These efforts often involve the heterologous expression of entire biosynthetic gene clusters in more tractable host organisms like Escherichia coli.

A notable achievement in this area is the complete reconstitution of the vicibactin biosynthetic pathway. Researchers successfully overproduced the six essential proteins (VbsA, C, G, O, L, and S) from Rhizobium etli in E. coli, leading to the production of the complex siderophore from primary metabolites. nih.gov Similarly, the transfer of the vbs genes along with the required sigma factor gene rpoI conferred the ability to produce vicibactin to other bacterial genera like Paracoccus and Sinorhizobium. researchgate.net Such heterologous expression systems are powerful tools for studying biosynthetic pathways and for producing valuable natural products. acs.org

Beyond reconstituting natural pathways, multi-enzymatic cascades are being designed to create novel products. For example, a three-step enzymatic route was developed in E. coli to synthesize trans-3-hydroxy-L-proline, a valuable compound, starting from L-arginine. plos.orgebi.ac.uk This pathway proceeds through a (2S,3S)-3-hydroxyornithine intermediate, which is generated by the sequential action of an L-arginine 3-hydroxylase and an arginase, both overexpressed in the engineered host. plos.orgebi.ac.ukrsc.org This demonstrates the potential to harness and combine enzymes to create synthetic metabolic routes for high-value chemicals.

Furthermore, metabolic engineering is applied to native producers to boost yields. In Aureobasidium melanogenum, modular engineering strategies, including the transcriptional upregulation of siderophore-metabolic genes like sidA (ornithine N⁵-oxygenase) and sidF (transacylase), led to a significant increase in the production of fusarinine C. mdpi.com These approaches highlight that a combination of precursor supply enhancement and pathway gene optimization is a robust strategy for improving the output of this compound-derived metabolites. mdpi.comresearchgate.net

Table 2: Engineered Microbial Systems for Producing this compound Derivatives

| Host Organism | Engineered Pathway/Product | Key Engineering Strategy | Reference |

|---|---|---|---|

| Escherichia coli | Vicibactin (siderophore) | Heterologous overexpression of the six-gene vbs cluster from Rhizobium etli. | nih.gov |

| Escherichia coli | trans-3-hydroxy-L-proline | Creation of a three-enzyme cascade using L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase, proceeding via a this compound intermediate. | plos.orgebi.ac.uk |

| Aureobasidium melanogenum | Fusarinine C (siderophore) | Modular engineering, including upregulation of precursor supply and key biosynthetic genes (sidA, sidF). | mdpi.com |

| Paracoccus denitrificans | Vicibactin (siderophore) | Heterologous expression of the vbs gene cluster plus the sigma factor rpoI. | nih.govresearchgate.net |

Elucidating Undiscovered Biological Roles and Regulatory Networks

While the primary established role of this compound is as a building block for siderophores, research is ongoing to uncover more subtle biological functions and the complex regulatory networks that control its synthesis. Siderophore production is intrinsically linked to iron homeostasis, a critical process for microbial survival, colonization, and virulence.

The biosynthesis of this compound and its subsequent conversion into siderophores are tightly regulated by iron availability. In many bacteria, including Rhizobium, this control is exerted by transcriptional regulators like RirA, which repress the expression of biosynthetic genes (e.g., the vbs cluster) in iron-replete conditions. nih.gov In fungi, GATA-type transcription factors often play a similar repressive role. mdpi.com The discovery of these regulatory circuits is key to understanding how microbes adapt to iron-limited environments, such as a host organism during an infection.

The complexity of these systems is underscored by the discovery that some microbes possess multiple, seemingly redundant, biosynthetic pathways for siderophores. For example, analysis of Streptomyces sp. MBT76 revealed three distinct gene clusters for producing catecholate-peptide siderophores, with one cluster dedicated solely to producing a shared catecholate precursor and another containing an operon for synthesizing the ornithine precursor, independent of primary metabolism. nih.gov This suggests an intricate and robust network for managing iron acquisition. In Streptomyces sp. ATCC 700974, genes functionally redundant to the primary ornithine hydroxylase (abmB) and acetyltransferase (abmA) were found scattered elsewhere in the genome within other putative siderophore clusters, hinting at a contingency system or pathway cross-talk. biorxiv.org

The role of these pathways extends directly to pathogenicity. In the human pathogen Aspergillus fumigatus, the inability to synthesize siderophores due to the deletion of the initial enzyme, ornithine N⁵-oxygenase (sidA), severely impairs the fungus's ability to grow in low-iron conditions and attenuates its virulence. mdpi.com This makes the this compound biosynthetic pathway a prime target for developing novel antifungal therapies.

Structural and Mechanistic Investigations of Less Characterized Enzymes

Understanding the three-dimensional structure and catalytic mechanism of the enzymes that produce and modify this compound is crucial for both fundamental science and protein engineering efforts. While some enzymes are well-studied, others remain less characterized.

L-ornithine N-monooxygenases (NMOs): The structures of several NMOs, including PvdA from P. aeruginosa and SidA from A. fumigatus, have been solved, revealing significant mechanistic insights. nih.govresearchgate.netnih.gov These enzymes adopt a characteristic three-domain architecture comprising FAD-binding and NADPH-binding domains with Rossmann-like folds, and a substrate-binding domain. wikipedia.orgnih.gov The active site is located at the interface of these three domains. nih.gov The catalytic cycle involves the reduction of FAD by NADPH, followed by the reaction with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which is the ultimate hydroxylating agent. wikipedia.orgnih.gov Structural studies have shown that NADP⁺ remains bound throughout the oxidative half-reaction, which is thought to shield the reactive flavin intermediate from the solvent, preventing unproductive uncoupling of the reaction. nih.gov Mutagenesis studies on SidA have identified key residues, such as Lys107, which forms an essential ionic interaction with the substrate's carboxylate group. nih.gov

Acyltransferases: The GCN5-related N-acetyltransferase (GNAT) superfamily, which includes enzymes like SidF and SidL, is a key area of investigation. The crystal structure of SidF from A. fumigatus revealed a two-domain architecture that assembles into a tetramer. researchgate.net While the C-terminal domain contains the conserved GNAT motif and is responsible for catalysis, the N-terminal domain aids in solubility and oligomerization. researchgate.net Interestingly, enzymatic assays demonstrated that SidF can utilize acetyl-CoA as a donor substrate, a role previously attributed mainly to SidL, suggesting SidF may be a dual-substrate enzyme that can compensate for SidL's absence under certain conditions. researchgate.netbiorxiv.org This functional overlap and the structural similarities between these enzymes, despite different subcellular localizations (SidF is peroxisomal, SidL is cytosolic), highlight the complexity of siderophore biosynthesis. rsc.org

Epimerases: The vicibactin pathway includes VbsL, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent epimerase that acts on the Cα of the N⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxyornithine monomer. nih.govacs.org This enzyme is responsible for converting the L-configured intermediate into the D-configuration required for assembly of the final siderophore by the nonribosomal peptide synthetase (NRPS) module. nih.govetsu.edu While its function has been established through in vitro assays, detailed structural and mechanistic studies of VbsL are less advanced compared to the NMOs. nih.govresearchgate.net

Table 3: Characterized Enzymes in this compound Metabolism

| Enzyme | Class | Key Structural/Mechanistic Feature | Reference |

|---|---|---|---|

| PvdA (P. aeruginosa) | L-ornithine N⁵-monooxygenase | Three-domain structure (FAD-binding, NADPH-binding, substrate-binding). Active site at the domain interface. | nih.govnih.gov |

| SidA (A. fumigatus) | L-ornithine N⁵-monooxygenase | Homotetrameric structure. Catalysis proceeds via a C4a-hydroperoxyflavin intermediate. Lys107 is essential for substrate binding. | wikipedia.orgnih.govresearchgate.net |

| SidF (A. fumigatus) | GCN5-related N-acetyltransferase (GNAT) | Two-domain architecture with tetrameric assembly. C-terminal GNAT domain is catalytic. Found to be a dual-substrate acyltransferase. | researchgate.netbiorxiv.org |

| VbsL (R. etli) | PLP-dependent epimerase | Catalyzes racemization at the Cα of the acylated N⁵-hydroxyornithine intermediate. | nih.govetsu.edu |

Q & A

Q. How should researchers design experiments to investigate this compound’s potential therapeutic applications?

- Methodological Answer :

- Use dose-response studies in disease models (e.g., oxidative stress assays) to establish efficacy thresholds.

- Include positive/negative controls (e.g., known antioxidants or pathway inhibitors).

- Follow ARRIVE guidelines for preclinical research transparency .

Key Methodological Resources

- Literature Search : Prioritize PubMed, Web of Science, and specialized databases (e.g., BRENDA for enzymes) over Google Scholar for systematic reviews .

- Data Synthesis : Use Cochrane Handbook protocols for meta-analyses .

- Experimental Reporting : Adhere to Beilstein Journal guidelines for methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.